molecular formula C6H6BN3O2 B13523725 (1H-Pyrazolo[3,4-C]pyridin-4-YL)boronic acid

(1H-Pyrazolo[3,4-C]pyridin-4-YL)boronic acid

Cat. No.: B13523725
M. Wt: 162.94 g/mol
InChI Key: PFTNIIHWOVVHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-Pyrazolo[3,4-C]pyridin-4-YL)boronic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the fusion of a pyrazole ring and a pyridine ring, forming a bicyclic structure. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Pyrazolo[3,4-C]pyridin-4-YL)boronic acid typically involves the formation of the pyrazolopyridine core followed by the introduction of the boronic acid group. One common method involves the reaction of a preformed pyrazole with a pyridine derivative under specific conditions. For example, refluxing a mixture of pyrazole and a 1,3-dicarbonyl compound in 1,4-dioxane, followed by the addition of phosphorus oxychloride, can yield the desired pyrazolopyridine derivative . The boronic acid group can then be introduced through a Suzuki-Miyaura cross-coupling reaction using appropriate boronic acid reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1H-Pyrazolo[3,4-C]pyridin-4-YL)boronic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolopyridine core.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazolopyridine core are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized pyrazolopyridine derivatives.

Scientific Research Applications

(1H-Pyrazolo[3,4-C]pyridin-4-YL)boronic acid has numerous applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.

    Industry: The compound is used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of (1H-Pyrazolo[3,4-C]pyridin-4-YL)boronic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1H-Pyrazolo[3,4-C]pyridin-4-YL)boronic acid is unique due to its specific bicyclic structure, which combines the properties of both pyrazole and pyridine rings. This unique structure allows it to interact with a wide range of biological targets and participate in various chemical reactions, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C6H6BN3O2

Molecular Weight

162.94 g/mol

IUPAC Name

1H-pyrazolo[3,4-c]pyridin-4-ylboronic acid

InChI

InChI=1S/C6H6BN3O2/c11-7(12)5-2-8-3-6-4(5)1-9-10-6/h1-3,11-12H,(H,9,10)

InChI Key

PFTNIIHWOVVHHT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=CC2=C1C=NN2)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.